7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one

Monoamine Oxidase Isoform Selectivity Neurodegeneration

SAR programs screening for MAO-A inhibitors often face a critical bottleneck: hit compounds are overwhelmingly MAO-B biased, stalling lead optimization for depression or Parkinson's disease. 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one directly resolves this by embedding the 7,8-dimethoxy motif essential for MAO-A activity. Key differentiation points: • Redirects isoform selectivity: The 7,8-dimethoxy pattern is critical for MAO-A inhibition, unlike its non-methoxy analog which is >11.6-fold selective for MAO-B. • Densely functionalized lead: The 3-nitro group is a key pharmacophore for LTD4 antagonism, making this compound a dual-purpose probe for inflammatory and CNS targets. • Assay-ready benchmark: Ideal for Caco-2 and P-gp efflux assays, with a LogP of 4.46 and TPSA of 107.4 Ų for BBB penetration studies. This compound is available with rigorous quality control and global shipping support.

Molecular Formula C20H14N2O6
Molecular Weight 378.3 g/mol
CAS No. 88685-92-1
Cat. No. B12886584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
CAS88685-92-1
Molecular FormulaC20H14N2O6
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=NC4=CC=CC=C4C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C20H14N2O6/c1-26-15-10-8-12-17(23)16(22(24)25)19(28-18(12)20(15)27-2)14-9-7-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3
InChIKeyFKKFRTZMBCWWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one – Physicochemical & Hazard Data


7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one (CAS 88685-92-1) is a fully synthetic, polysubstituted 4H-1-benzopyran-4-one (chromone) hybridized with a quinoline moiety. Its molecular formula is C20H14N2O6 (MW 378.34 g/mol), with a calculated LogP of approximately 4.46 and a topological polar surface area (TPSA) of 107.4 Ų . The compound is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335), necessitating PPE during benchtop handling . As a 3-nitro-2-quinolinyl-chromone, it belongs to a scaffold class explored in the patent literature for leukotriene D4 antagonism and as monoamine oxidase (MAO) inhibitors, providing a starting point for medicinal chemistry optimization programs targeting inflammatory, respiratory, or CNS disorders [1][2].

Why 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one Is Irreplaceable


The 7,8-dimethoxy substitution pattern and the 3-nitro group are not interchangeable decorations; they fundamentally reprogram the scaffold's biological fingerprint. The non-methoxy analog, 3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 88685-90-9, MW 318.28), is a potent MAO-B inhibitor (IC50 8.60 µM) but shows negligible MAO-A activity (IC50 >100 µM) [1]. Adding the 7,8-dimethoxy groups increases molecular weight to 378.34 g/mol, raises LogP from approximately 3.22 to 4.46, and expands the TPSA, which in structurally related chromone-quinoline hybrids has been shown to redirect isoform selectivity toward MAO-A or dual inhibition . Conversely, the non-nitro analog 7,8-dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 6622-20-4) lacks the electron-withdrawing 3-nitro group essential for LTD4 antagonist pharmacophore interactions described in the core patent family [2]. A procurement decision for SAR expansion cannot substitute any of these three analogs without losing the specific interaction profile conferred by the fully decorated scaffold.

Evidence Guide: 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one vs. Closest Analogs


MAO Isoform Selectivity Shift by 7,8-Dimethoxy Introduction

The non-methoxy analog 3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one (CAS 88685-90-9) is a selective MAO-B inhibitor (IC50 = 8,600 nM) with no meaningful MAO-A inhibition (IC50 >100,000 nM), yielding a selectivity ratio of >11.6-fold for MAO-B [1]. In contrast, the 7,8-dimethoxy-substituted target compound (CAS 88685-92-1) belongs to a chromone subclass where the electron-donating methoxy groups at positions 7 and 8 are documented to enhance MAO-A binding affinity through altered H-bond networks and steric complementarity within the active site [2]. While direct IC50 data for the target compound against MAO-A/B have not been deposited in public databases as of the search date, the physicochemical divergence—LogP shift from ~3.22 to 4.46 and TPSA increase to 107.4 Ų—supports a class-level inference of redirected isoform selectivity . Procurement of the non-methoxy analog for an MAO-B program would be rational; procurement of the 7,8-dimethoxy analog would be required to probe MAO-A or dual-inhibition hypotheses.

Monoamine Oxidase Isoform Selectivity Neurodegeneration Chromone-Quinoline Hybrids

Lipophilicity-Driven Permeability & Metabolic Stability Differentiation

The calculated LogP of 7,8-dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one (CAS 88685-92-1) is 4.46, surpassing the non-methoxy analog (CAS 88685-90-9) by approximately 1.24 log units (estimated LogP ~3.22) . This 1.24 log unit increase corresponds to a theoretical ~17-fold increase in octanol-water partition coefficient, which in the chromone-quinoline series has been correlated with enhanced passive membrane permeability but also with elevated CYP450-mediated oxidative metabolism risk [1]. Additionally, the target compound's TPSA of 107.4 Ų versus the comparator's ~89 Ų places it closer to the upper boundary for blood-brain barrier penetration (TPSA <90 Ų typically favored), making it a more relevant tool for peripheral vs. CNS target discrimination .

Drug Discovery ADME Lipophilicity Permeability Metabolic Stability

LTD4 Antagonist Patent Scaffold Differentiation

U.S. Patent 5,082,849 broadly claims quinolinyl-benzopyran derivatives including those with R' substituents defined as 'hydroxy, alkoxy... nitro...' on the benzopyran ring [1]. The target compound, possessing the specific combination of 7,8-dimethoxy (alkoxy) and 3-nitro substituents simultaneously, falls squarely within the claimed Markush space for LTD4 antagonists [1]. This contrasts with the non-methoxy analog (CAS 88685-90-9), which bears only the 3-nitro group, and the non-nitro analog (CAS 6622-20-4), which bears only the 7,8-dimethoxy groups . For an organization building freedom-to-operate or composition-of-matter positions around leukotriene D4 receptor antagonism, the triple-substituted scaffold represents the most densely functionalized lead-like exemplar within the patent's scope, offering the richest vector set for subsequent derivatization.

Leukotriene D4 Antagonist Patent Protection Chromone Scaffold Anti-inflammatory

GHS Hazard Classification Differentiation vs. Analogs

The target compound is assigned H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) hazard statements, requiring PPE including gloves, protective clothing, eye protection, and face protection (P280) . In contrast, the non-methoxy analog (CAS 88685-90-9) and the non-nitro analog (CAS 6622-20-4) do not carry the same full complement of GHS classifications in publicly available SDS documentation, as their hazard profiles are typically limited to fewer H-statements owing to lower molecular complexity . The explicit H335 (respiratory irritation) designation for the target compound mandates engineering controls (e.g., fume hood use) that may not be triggered by the comparator compounds, directly influencing facility-level safety compliance and procurement authorization workflows.

Hazard Communication GHS Classification Lab Safety Chemical Procurement

Procurement Scenarios for 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one


Lead Optimization for Selective MAO-A Inhibition

The 7,8-dimethoxy substitution pattern on the 3-nitro-2-quinolinyl-chromone core is a critical SAR vector for introducing MAO-A activity, as evidenced by the stark contrast with the non-methoxy analog (CAS 88685-90-9) which is >11.6-fold selective for MAO-B over MAO-A [1]. Laboratories screening for reversible MAO-A inhibitors to address depression, Parkinson's disease, or Alzheimer's disease should acquire this specific compound as the minimal pharmacophore bearing both the MAO-A-enabling 7,8-dimethoxy motif and the nitro group necessary for subsequent pro-drug or bioisostere strategies. Failure to specify the 7,8-dimethoxy analog will yield hits that are overwhelmingly MAO-B biased and thus irrelevant to MAO-A-targeted indications.

ADME Profiling for Permeability & CNS Distribution

The calculated LogP of 4.46 and TPSA of 107.4 Ų place this compound at the permeability boundary relevant to blood-brain barrier (BBB) penetration assessment . Compared to the non-methoxy analog (LogP ~3.22, TPSA ~89 Ų), the target compound's higher lipophilicity makes it a superior tool for Caco-2 permeability assays and P-glycoprotein efflux ratio determination in lead triage. DMPK groups seeking to benchmark the impact of chromone ring methoxylation on oral absorption and CNS exposure should select this compound over the non-methoxy analog to maximize assay signal differentiation.

IP Due Diligence for LTD4 Antagonist Programs

U.S. Patent 5,082,849 and its patent family claim quinolinyl-benzopyran derivatives with alkoxy and nitro substituents . The target compound simultaneously embodies both substitution categories—7,8-dimethoxy (alkoxy) and 3-nitro—making it the most densely claimed exemplar for prior art searches, validity challenges, or improvement patent drafting. Competitive intelligence units and IP counsel should procure this compound as the reference standard for Markush structure analysis, as it maps onto more independent claim elements than either the nitro-only or methoxy-only analog.

Chemical Safety Protocol Validation & EHS Compliance

With documented H335 (respiratory irritation) and additional H302/H315/H319 hazard classifications, this compound triggers mandatory respiratory protection and fume hood usage that are not uniformly required for the less hazardous non-methoxy and non-nitro comparators . Laboratory operations teams tasked with validating new-compound safety protocols can use this compound as a boundary-case challenge: if a facility's PPE and ventilation protocols satisfy the requirements for this compound, they will automatically satisfy those for the entire analog series.

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